molecular formula C23H17Br2ClN2O5 B11554031 4-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-bromobenzoate

4-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-bromobenzoate

Cat. No.: B11554031
M. Wt: 596.6 g/mol
InChI Key: FJOPURJVWUWDKI-KKMKTNMSSA-N
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Description

4-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-BROMOBENZOATE is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-BROMOBENZOATE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-BROMOBENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

4-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-BROMOBENZOATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for the synthesis of novel materials with specific properties.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound can be used to study the effects of halogenated phenoxy compounds on biological systems.

Mechanism of Action

The mechanism of action of 4-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-BROMOBENZOATE involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can form halogen bonds with target proteins, affecting their function. The methoxy group can also participate in hydrogen bonding, further influencing the compound’s activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-BROMO-4-CHLOROPHENOXYACETAMIDE: Shares the phenoxyacetamide structure but lacks the methoxy and additional bromobenzoate groups.

    4-BROMO-2-METHOXYPHENYL 2-BROMOBENZOATE: Similar structure but without the chlorophenoxyacetamide moiety.

Uniqueness

4-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-BROMOBENZOATE is unique due to its combination of bromine, chlorine, and methoxy functional groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H17Br2ClN2O5

Molecular Weight

596.6 g/mol

IUPAC Name

[4-[(E)-[[2-(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 2-bromobenzoate

InChI

InChI=1S/C23H17Br2ClN2O5/c1-31-21-10-14(6-8-20(21)33-23(30)16-4-2-3-5-17(16)24)12-27-28-22(29)13-32-19-9-7-15(26)11-18(19)25/h2-12H,13H2,1H3,(H,28,29)/b27-12+

InChI Key

FJOPURJVWUWDKI-KKMKTNMSSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Br)OC(=O)C3=CC=CC=C3Br

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Br)OC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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